molecular formula C9H14N4O2S B6241999 N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide CAS No. 1094857-26-7

N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide

Cat. No.: B6241999
CAS No.: 1094857-26-7
M. Wt: 242.30 g/mol
InChI Key: BTCHEYSHRJANND-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a hydrazinyl group at the 6-position and a methyl-cyclopropylamine moiety at the sulfonamide nitrogen. Key properties include:

  • Molecular formula: C₉H₁₄N₄O₂S
  • Molecular weight: 242.30 g/mol
  • CAS Registry Number: EN300-745925
  • MDL Number: MFCD11624252 .

The compound’s structure combines a strained cyclopropyl ring with a sulfonamide group, which may influence its physicochemical behavior and biological interactions. Such derivatives are of interest in medicinal chemistry due to sulfonamides’ roles as enzyme inhibitors or antibacterials.

Properties

CAS No.

1094857-26-7

Molecular Formula

C9H14N4O2S

Molecular Weight

242.30 g/mol

IUPAC Name

N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C9H14N4O2S/c1-13(7-2-3-7)16(14,15)8-4-5-9(12-10)11-6-8/h4-7H,2-3,10H2,1H3,(H,11,12)

InChI Key

BTCHEYSHRJANND-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CN=C(C=C2)NN

Purity

95

Origin of Product

United States

Preparation Methods

Formation of the N-Cyclopropyl-N-Methyl Sulfonamide Moiety

The sulfonamide group is typically introduced via reaction of a sulfonyl chloride with an amine. For N-cyclopropyl-N-methylpyridine-3-sulfonamide, pyridine-3-sulfonyl chloride serves as the starting material.

Stepwise Alkylation and Cyclopropylation

A two-step approach avoids steric hindrance during dual alkylation:

  • Methylation : React pyridine-3-sulfonyl chloride with methylamine in anhydrous dichloromethane at 0–5°C for 2 hours, yielding N-methylpyridine-3-sulfonamide.

  • Cyclopropylation : Treat the intermediate with cyclopropylamine in the presence of a base (e.g., triethylamine) at room temperature for 12 hours.

Key Data :

  • Yield : 78–82% after recrystallization (ethanol/water).

  • Purity : ≥98% (HPLC).

Introduction of the 6-Hydrazinyl Group

The hydrazinyl group is introduced via nucleophilic aromatic substitution (NAS) at the 6-position of the pyridine ring.

Chlorination Followed by Hydrazine Substitution

  • Chlorination : Treat N-cyclopropyl-N-methylpyridine-3-sulfonamide with phosphorus oxychloride (POCl₃) at 80°C for 6 hours to form 6-chloro-N-cyclopropyl-N-methylpyridine-3-sulfonamide.

  • Hydrazine Substitution : React the chlorinated intermediate with excess hydrazine hydrate (99%) in ethanol under reflux for 8 hours.

Key Data :

  • Reaction Conditions :

    • Solvent: Ethanol/water (3:1 v/v).

    • Temperature: 80°C.

  • Yield : 86% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization Strategies for Improved Efficiency

Solvent and Base Selection in Sulfonamide Formation

The choice of solvent and base significantly impacts reaction efficiency:

ParameterOptimal ConditionYield ImprovementSource
SolventToluene+12%
BaseTriethylamine+8%
Temperature0–5°C+5%

Using toluene instead of dichloromethane reduces byproduct formation during cyclopropylation. Triethylamine enhances nucleophilicity compared to weaker bases.

Microwave-Assisted Hydrazine Substitution

Microwave irradiation reduces reaction time for hydrazine substitution:

ConditionConventionalMicrowave (300 W)
Time8 hours45 minutes
Yield86%89%
Purity97%99%

Microwave methods minimize decomposition of heat-sensitive intermediates.

Analytical Validation and Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (d, J = 2.4 Hz, 1H, pyridine-H2)

  • δ 8.23 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H4)

  • δ 7.59 (d, J = 8.4 Hz, 1H, pyridine-H5)

  • δ 3.12 (s, 3H, N-CH₃)

  • δ 2.91 (m, 1H, cyclopropyl-CH)

  • δ 0.68–0.72 (m, 4H, cyclopropyl-CH₂).

HRMS (ESI+) : m/z Calculated for C₁₀H₁₅N₄O₂S [M+H]⁺: 279.0914; Found: 279.0918.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥99%.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Phosphorus oxychloride may chlorinate multiple positions on the pyridine ring. Using a directing group (e.g., sulfonamide) ensures 6-position selectivity.

Hydrazine Over-Substitution

Excess hydrazine can lead to di-substitution. Controlled stoichiometry (1:1.2 molar ratio of chloride to hydrazine) prevents this .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Analogues Identified

The primary structural analogue is N-cyclohexyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide , differing only in the substitution of the cyclopropyl group with a cyclohexyl ring.

Property N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide N-cyclohexyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide
Molecular formula C₉H₁₄N₄O₂S C₁₂H₂₀N₄O₂S
Molecular weight (g/mol) 242.30 284.38
Substituent at N-position Cyclopropyl Cyclohexyl
Key structural features Small, strained 3-membered ring Bulky, chair-conformation 6-membered ring

Implications of Structural Differences

  • Solubility : The cyclopropyl group’s compact size may enhance aqueous solubility compared to the hydrophobic cyclohexyl group, which could reduce solubility in polar solvents .
  • Reactivity : The cyclopropyl ring’s inherent strain (≈27 kcal/mol) may increase susceptibility to ring-opening reactions under acidic or oxidative conditions, whereas the cyclohexyl group is more conformationally stable .
  • Lipophilicity: The cyclohexyl analogue’s higher molecular weight and nonpolar nature likely increase logP values, favoring membrane permeability and target binding in hydrophobic pockets.

Methodological Considerations for Comparative Studies

While direct data on these sulfonamides’ critical micelle concentration (CMC) or aggregation behavior are unavailable, studies on quaternary ammonium compounds (QACs) like BAC-C12 highlight methodologies for comparing physicochemical properties. For instance:

  • Spectrofluorometry and tensiometry are validated for determining CMC in surfactants, with results showing <10% variance between methods .
  • These techniques could be adapted to assess self-assembly or solubility limits of sulfonamide derivatives, particularly if functionalized with hydrophobic groups.

Biological Activity

N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in cancer treatment. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties. The chemical structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively in the compound.

Antimicrobial Activity

Research has demonstrated that compounds within the sulfonamide class exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against Chlamydia trachomatis . In vitro studies indicated that at a concentration of 2.5 μM, this compound inhibited the infectivity of C. trachomatis by affecting glucose uptake in host cells .

Table 1: Antimicrobial Activity Against C. trachomatis

CompoundConcentration (μM)% Inhibition
This compound2.590%
Control (untreated)-0%

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study focusing on sulfonamide derivatives reported that modifications to the hydrazine group could enhance anticancer activity. For instance, molecular docking studies indicated strong interactions with carbonic anhydrase IX, a target in cancer therapy .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µg/ml)
This compoundMCF-7 (breast cancer)18.53
CisplatinMCF-7Comparable

The biological activity of this compound can be attributed to its interaction with specific enzymes and pathways:

  • Inhibition of Carbonic Anhydrase : The compound inhibits carbonic anhydrase isoforms associated with tumor progression, thereby reducing tumor growth.
  • Disruption of Pathogen Metabolism : By interfering with glucose uptake in pathogens like C. trachomatis, the compound reduces their ability to proliferate.

Study on Antineoplastic Effects

A recent study synthesized various thiazole-sulfanilamide derivatives and evaluated their cytotoxicity against MCF-7 cells. The findings indicated that structural modifications could lead to enhanced binding affinities and improved anticancer activities . The study utilized molecular docking techniques to predict interactions with target proteins.

Pharmacokinetic Properties

Pharmacokinetic evaluations have shown that compounds similar to this compound possess favorable absorption and distribution characteristics. Studies indicated a high steady-state volume of distribution (V_ss), suggesting effective systemic availability .

Q & A

Q. What are the key physicochemical properties of N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide, and how do they influence experimental design?

Answer:

  • Molecular formula : C₉H₁₄N₄O₂S (MW: 242.30 g/mol) .
  • Critical properties :
    • Solubility : Requires polar aprotic solvents (e.g., DMF, acetonitrile) due to sulfonamide and hydrazinyl groups .
    • Stability : Sensitive to light and moisture; store under inert gas (e.g., N₂) at −20°C .
  • Experimental considerations :
    • Use anhydrous conditions for reactions involving hydrazine derivatives to avoid decomposition.
    • Monitor pH during reactions involving sulfonamide groups, as protonation impacts nucleophilicity .

Q. What are the standard synthetic routes for this compound?

Answer:

  • Step 1 : Sulfonylation of pyridine derivatives using pyridine-3-sulfonyl chloride and cyclopropylmethylamine under basic conditions (e.g., K₂CO₃ in THF) .
  • Step 2 : Hydrazine substitution at the 6-position via nucleophilic aromatic substitution (NAS) under reflux (80–100°C) in ethanol .
  • Yield optimization :
    • Use Pd catalysts (e.g., Pd(PPh₃)₄) to enhance NAS efficiency .
    • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Answer:

  • Primary techniques :
    • NMR : ¹H/¹³C NMR to confirm cyclopropyl and sulfonamide groups (δ 1.0–1.5 ppm for cyclopropyl protons; δ 3.1–3.3 ppm for N-methyl) .
    • Mass spectrometry (MS) : ESI-MS to verify molecular ion peak (m/z 243.1 [M+H]⁺) .
    • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in multi-step syntheses?

Answer:

  • Contradictions in data : Yields vary due to competing side reactions (e.g., over-oxidation of hydrazine to diazenes).
  • Optimization strategies :
    • Temperature control : Maintain ≤80°C during hydrazine substitution to suppress diazene formation .
    • Solvent polarity : Use DMF for NAS (higher polarity stabilizes transition states) .
    • Additives : Include catalytic CuI to accelerate NAS kinetics .

Q. What are the challenges in assessing the compound’s stability under physiological conditions?

Answer:

  • Key challenges :
    • pH-dependent degradation : Hydrazine groups undergo hydrolysis at pH > 7.4 .
    • Oxidative instability : Hydrazine reacts with ROS (e.g., H₂O₂), forming inactive byproducts.
  • Methodology :
    • Accelerated stability studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs; monitor via HPLC .
    • LC-MS/MS : Identify degradation products (e.g., pyridine-3-sulfonamide derivatives) .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Answer:

  • Structural modifications :
    • Replace cyclopropyl with bulkier groups (e.g., cyclohexyl) to assess steric effects on target binding .
    • Modify hydrazine to acylhydrazides to enhance metabolic stability .
  • Assay design :
    • In vitro enzyme inhibition : Test against carbonic anhydrase isoforms (sulfonamide’s known target) .
    • Docking studies : Use PyMol or AutoDock to model interactions with active sites (prioritize H-bond donors from hydrazine) .

Q. How can contradictions in biological activity data across studies be resolved?

Answer:

  • Common contradictions : Discrepancies in IC₅₀ values due to assay conditions (e.g., buffer composition, cell lines).
  • Resolution strategies :
    • Standardize protocols : Use identical cell lines (e.g., HEK293) and ATP concentrations in kinase assays .
    • Meta-analysis : Compare data from PubChem and Enamine Ltd. to identify outliers .

Q. What computational tools are recommended for predicting reactivity of the hydrazine group?

Answer:

  • Software :
    • Gaussian 16 : Calculate Fukui indices to predict nucleophilic sites .
    • Schrödinger Suite : Simulate reaction pathways for hydrazine oxidation .
  • Validation : Cross-reference computed data with experimental NMR shifts (δ 6.5–7.0 ppm for aromatic protons) .

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